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Introduction

Pralurbactam (formerly FLO58) is a novel, next-generation diazabicyclooctane (DBO) non-[3-
lactam [-lactamase inhibitor. It is being developed to be co-administered with B-lactam
antibiotics, primarily carbapenems like meropenem, to combat infections caused by multidrug-
resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of
the preclinical studies on the efficacy and safety of Pralurbactam, offering valuable insights for
researchers, scientists, and professionals involved in the drug development process.
Pralurbactam, in combination with a partner [3-lactam, is designed to address the growing
threat of resistance mediated by Ambler class A, C, and D B-lactamases[1].

Efficacy Data

The preclinical efficacy of Pralurbactam has been evaluated through a series of in vitro and in
vivo studies, primarily in combination with meropenem. These studies demonstrate its potential
to restore the activity of meropenem against carbapenem-resistant Enterobacterales (CRE).

In Vitro Efficacy

Pralurbactam, in combination with meropenem, has shown significant in vitro activity against
key carbapenemase-producing Enterobacterales. The addition of Pralurbactam leads to a
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notable reduction in the Minimum Inhibitory Concentrations (MICs) of meropenem against
these resistant strains.

Table 1: In Vitro Activity of Meropenem in Combination with Pralurbactam against
Carbapenem-Resistant Enterobacterales

Meropenem +

. . Resistance Meropenem MIC
Bacterial Species ] Pralurbactam (4
Mechanism (ug/mL)
pg/mL) MIC (pg/mL)
Escherichia coli NDM-producing Not specified MICo0: 0.5
Klebsiella ) -
) NDM-producing Not specified MICso: 0.25, MICo0: 4
pneumoniae
Pseudomonas
. Not specified No data available No data available
aeruginosa
Acinetobacter - ] ]
Not specified No data available No data available

baumannii

Note: Data derived from an in vitro susceptibility study mentioned in a larger preclinical
publication. The specific range of meropenem-only MICs for these isolates was not provided in
the available search results.[1]

An unpublished in vitro susceptibility study demonstrated that Pralurbactam alone has some
inhibitory effects on Escherichia coli. When combined with meropenem at a fixed concentration
of 4 ug/mL, it significantly lowered the MICoo for NDM-producing E. coli to 0.5 mg/L. For NDM-
producing K. pneumoniae, the combination therapy resulted in MICso and MICoo values of 0.25
and 4 mgl/L, respectively[1].

In Vivo Efficacy

The in vivo efficacy of the Pralurbactam/meropenem combination has been assessed in a
neutropenic murine thigh infection model. This model is a standard in preclinical antibiotic
development to evaluate the bactericidal activity of new agents in a setting that mimics an
immunocompromised state.
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In this model, the combination of Pralurbactam and meropenem demonstrated a significant
reduction in bacterial burden compared to meropenem alone against carbapenemase-
producing K. pneumoniae and E. coli. The key pharmacokinetic/pharmacodynamic (PK/PD)
index that best correlated with the efficacy of Pralurbactam was the percentage of the dosing
interval during which the free drug concentration remains above a certain threshold (%fT > CT)

[1].

Table 2: In Vivo Efficacy of Pralurbactam/Meropenem in a Neutropenic Murine Thigh Infection
Model

Target for Target for 1-logio
. . PK/PD Index for . . .
Bacterial Species Bacteriostatic Bacterial
Pralurbactam .
Effect Reduction
Klebsiella
) %fT > 1 mg/L 38.4% 63.6%
pneumoniae
Escherichia coli %fT > 1 mg/L 1.8% 40.1%

Note: These data are based on a study where the dose of meropenem was fixed.[1]

The study concluded that a %fT > 1 mg/L of 38.4% for Pralurbactam was required for a
bacteriostatic effect against K. pneumoniae, while a target of 63.6% was needed for a 1-logio
reduction in bacterial load[1]. For E. coli, the required exposures were lower[1]. These findings
are crucial for informing the optimal dosing regimens in future clinical trials.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings.
The following sections outline the key experimental protocols used in the evaluation of
Pralurbactam.

In Vitro Susceptibility Testing (MIC Determination)

While a specific, detailed protocol for Pralurbactam MIC determination was not available in the
searched literature, the standard broth microdilution method as recommended by the Clinical
and Laboratory Standards Institute (CLSI) is the generally accepted procedure.
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General Broth Microdilution Protocol:

o Bacterial Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates, and
colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5
McFarland standard.

e Drug Preparation: Stock solutions of meropenem and Pralurbactam are prepared. Serial
twofold dilutions of meropenem are made in cation-adjusted Mueller-Hinton broth (CAMHB).
For combination testing, a fixed concentration of Pralurbactam (e.g., 4 pg/mL) is added to
each well containing the serially diluted meropenem.

 Inoculation: The standardized bacterial suspension is further diluted and added to each well
of a microtiter plate, resulting in a final concentration of approximately 5 x 10> colony-forming
units (CFU)/mL.

 Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

o MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent
that completely inhibits visible bacterial growth.

Time-Kill Assays

Detailed time-kill assay protocols specific to Pralurbactam were not found in the search
results. However, a general methodology for time-kill assays is described below.

General Time-Kill Assay Protocol:

e Inoculum Preparation: A standardized bacterial suspension is prepared in a logarithmic
growth phase.

e Drug Exposure: The bacterial suspension is added to flasks containing CAMHB with the
antimicrobial agents at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) of
meropenem alone and in combination with a fixed concentration of Pralurbactam. A growth
control without any antibiotic is also included.

o Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4,
6, 8, and 24 hours).
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» Bacterial Viability Counting: The samples are serially diluted and plated on appropriate agar
plates to determine the number of viable bacteria (CFU/mL).

o Data Analysis: The change in logio CFU/mL over time is plotted for each antimicrobial
concentration. Synergy is typically defined as a >2-logio decrease in CFU/mL between the
combination and its most active single agent at 24 hours, while bactericidal activity is defined
as a =3-logio reduction in CFU/mL from the initial inoculum.

In Vivo Neutropenic Murine Thigh Infection Model

The protocol for the neutropenic murine thigh infection model used in the preclinical evaluation
of Pralurbactam/meropenem is as follows[1]:

Animal Model: Female ICR mice are used for the study.

e Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide. This is typically administered on days -4 and -1 relative to the day of
infection.

 Infection: A bacterial suspension of the test organism (e.g., K. pneumoniae or E. coli) is
injected into the thigh muscles of the mice.

o Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated.
Pralurbactam and meropenem are administered via intraperitoneal or subcutaneous
injection at various dosing regimens.

» Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the
thigh muscles are excised, homogenized, and serially diluted for bacterial enumeration
(CFU/thigh).

o Data Analysis: The change in logio CFU/thigh is calculated relative to the bacterial count at
the start of treatment.

Safety and Toxicology

Comprehensive preclinical safety and toxicology data for Pralurbactam are not extensively
available in the public domain. However, a completed Phase | clinical trial has indicated that
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Pralurbactam exhibits good safety, tolerance, and pharmacokinetic profiles in humans[1].
Standard preclinical safety evaluations for a new drug would typically include:

o Safety Pharmacology: Studies to assess the effects on vital functions, including the
cardiovascular, respiratory, and central nervous systems.

o General Toxicology: Single-dose and repeat-dose toxicity studies in at least two animal
species (one rodent, one non-rodent) to identify potential target organs of toxicity and to
determine the no-observed-adverse-effect level (NOAEL).

o Genotoxicity: A battery of tests to assess the potential for the drug to cause genetic
mutations or chromosomal damage.

o Reproductive and Developmental Toxicology: Studies to evaluate the potential effects on
fertility, embryonic and fetal development, and pre- and postnatal development.

o Carcinogenicity: Long-term studies in animals to assess the carcinogenic potential, typically
required for drugs intended for chronic use.

Without specific published data on these studies for Pralurbactam, a definitive preclinical
safety profile cannot be constructed.

Mechanism of Action and Sighaling Pathways

Pralurbactam is a diazabicyclooctane (DBO) (-lactamase inhibitor. Its mechanism of action is
based on the covalent, and often reversible, acylation of the active site serine of 3-lactamase
enzymes. This prevents the hydrolysis of the partner -lactam antibiotic, allowing it to reach its
target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect. Pralurbactam is
reported to be active against Ambler class A, C, and D B-lactamases[1].

The general signaling pathway for [3-lactamase inhibition by a DBO inhibitor can be visualized

as follows:

Forms Covalent Adduct

L Binds to & Inhibits | Penicilin-Binding [ _ Required for _| Bacterial Cell Wall
( )
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Click to download full resolution via product page

Caption: Mechanism of action of Pralurbactam in combination with a (3-lactam antibiotic.

The following diagram illustrates the general experimental workflow for preclinical evaluation of
a new [3-lactamase inhibitor combination:
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Caption: General experimental workflow for preclinical evaluation of a new (-lactamase
inhibitor.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12395831?utm_src=pdf-body-img
https://www.benchchem.com/product/b12395831?utm_src=pdf-body
https://www.benchchem.com/product/b12395831?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

The available preclinical data suggest that Pralurbactam is a promising [3-lactamase inhibitor
with the potential to restore the activity of meropenem against carbapenem-resistant
Enterobacterales harboring class A, C, and D B-lactamases. The in vivo efficacy demonstrated
in the murine thigh infection model, coupled with a favorable safety profile observed in an early
clinical trial, supports its continued development. However, a more comprehensive
understanding of its in vitro spectrum of activity against a wider range of resistant pathogens
and detailed public data on its preclinical safety and toxicology profile are needed to fully
delineate its therapeutic potential. This technical guide summarizes the core preclinical findings
to date and provides a framework for further research and development in this critical area of
infectious disease therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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